molecular formula C17H18N4O2S B2600470 N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-20-5

N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No. B2600470
CAS RN: 671199-20-5
M. Wt: 342.42
InChI Key: PKLMPDLHXVISEE-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the triazoloquinoline family and has been found to possess several properties that make it a promising candidate for further research.

Scientific Research Applications

Diversified Synthesis and Scaffold Development

Diversified Synthesis of Triazoloquinoline Derivatives

One study demonstrates a diversified synthesis method for triazoloquinoline derivatives, employing a Ugi four-component reaction. This method provides rapid access to structurally complex fused tricyclic scaffolds, highlighting its potential in developing novel compounds for further biological and chemical research applications (Y. An et al., 2017).

Anticonvulsant and Antimicrobial Agents

Novel Anticonvulsant Agents

Research into triazoloquinoxaline derivatives has led to the identification of compounds with significant anticonvulsant activities. These activities were evaluated using specific models, suggesting the potential of such compounds in developing new treatments for epilepsy and related disorders (Mohamed Alswah et al., 2013).

Antimicrobial and Antiprotozoal Agents

Another study focused on the synthesis of quinoxaline-oxadiazole hybrids, assessing their antimicrobial and antiprotozoal activities. These compounds displayed promising activities against various bacterial, fungal, and Trypanosoma cruzi strains, underscoring their potential in addressing infectious diseases (N. Patel et al., 2017).

Positive Inotropic Activity

Evaluation of Cardiac Activity

Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable inotropic activity, which could be beneficial in developing treatments for heart conditions. These compounds were evaluated in vitro, offering insights into their potential therapeutic applications in enhancing cardiac function (Chunbo Zhang et al., 2008).

Mechanism of Action

    Target of Action

    Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors . This suggests that “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” might interact with specific enzymes or receptors in the body.

    Mode of Action

    The mode of action of “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets. Given the wide range of biological activities shown by triazole compounds , it’s possible that this compound could interact with its targets in a number of ways, leading to various physiological effects.

    Biochemical Pathways

    Triazole compounds have been found to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways affected by “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets and mode of action.

    Result of Action

    The molecular and cellular effects of “N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide” would depend on its specific targets and mode of action. Given the wide range of biological activities shown by triazole compounds , it’s possible that this compound could have various effects at the molecular and cellular level.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLMPDLHXVISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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